Cas no 155836-50-3 (BW 373U86)

BW 373U86 structure
Nombre del producto:BW 373U86
BW 373U86 Propiedades químicas y físicas
Nombre e identificación
-
- BW 373U86
- 4-[(4-Allyl-2,5-dimethyl-piperazin-1-yl)-(3-hydroxy-phenyl)-methyl]-N,N-diethyl-benzamide(SNC-86)
- HMS3676P19
- SR-01000597509-1
- Tocris-1663
- rel-4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide
- HMS3412P19
- 155836-50-3
- BRD-K74990253-001-01-0
- AKOS024456733
- CS-0029464
- 150428-54-9
- BW-373U86, (+/-)-
- (+/-)-4-((alphaR*)-alpha-((2S*,5R*)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxy -benzyl)-N,N-diethylbenzamide
- Benzamide, 4-((2,5-dimethyl-4-(2-propenyl)-1-piperazinyl)(3-hydroxyphenyl)methyl)-N,N-diethyl-, (1(S*),2alpha,5beta)-
- EX-A8510
- 4-((alpha-r)-alpha-((2s,5r)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-n,n-diethylbenzamide
- (+)-4-[(r)-[(2s,5r)-2,5-dimethyl-4-(2-propenyl)-1-piperazinyl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide
- DA-61959
- CHEBI:114187
- SCHEMBL232127
- CHEMBL25230
- (+/-)-4-((alphaR*)-alpha((2S*,5R*)-4-allyi-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N,N-diethylbenzamide
- (+/-)-4-((alphaR*)-alpha-((2S*,5R*)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N,N-diethylbenzamide
- RR2QFN29K7
- UNII-RR2QFN29K7
- (+-)-4-((alpha-R*)-alpha-((2S*,5R*)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N,N-diethylbenzamide
- SR-01000597509
- 155836-52-5
- 4-[(R)-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl) (3-hydroxyphenyl)methyl]-N,N-diethylbenzamide
- 4-[(R)-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)(3-hydroxyphenyl)-methyl]-N,N-diethylbenzamide
- Benzamide, 4-[[2,5-dimethyl-4-(2-propenyl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethyl-, [1(S*),2alpha,5beta]-(+/-)-
- BW-373U86
- (+/-)-4-((alphaR*)-alpha-((2S*,5R*)-4-allyl-2,5dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N,N-diethylbenzamide
- SNC-86
- LBLDMHBSVIVJPM-YZIHRLCOSA-N
- 4-[(R)-((2S,5R)-4-Allyl-2,5-dimethyl-piperazin-1-yl)-(3-hydroxy-phenyl)-methyl]-N,N-diethyl-benzamide
- Benzamide, 4-[(R)-[(2S,5R)-2,5-dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethyl-, rel-
- 4-((alpha-R)-alpha-((2S,5R)4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N,N-diethylbenzamide
- BDBM50039026
- rel-4-((R)-((2S,5R)-4-allyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide
- (+)-BW373U86
- HMS3268M05
- BRD-K74990253-001-02-8
- 4-[(AR*)-ALPHA-((2S*,5R*)-4-ALLYL-2,5-DIMETHYL-1-PIPERAZINYL)-3-HYDROXYBENZYL]-N,N-DIETHYLBENZAMIDE
- 4-((R)-((2S,5R)-4-allyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide
- 4-[(R)-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide
- NCGC00025250-01
- BW373U86
- GTPL9002
- 4-[(R)-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-(3-hydroxyphenyl)-methyl]-N,N-diethylbenzamide
- DTXSID00933945
- HY-107751
- 155836-51-4
- 4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide
- Benzamide, 4-((2,5-dimethyl-4-(2-propenyl)-1-piperazinyl)(3-hydroxyphenyl)methyl)-N,N-diethyl-, (1(S*),2alpha,5beta)-(+-)-
-
- Renchi: InChI=1S/C27H37N3O2/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3/t20-,21+,26-/m1/s1
- Clave inchi: LBLDMHBSVIVJPM-YZIHRLCOSA-N
- Sonrisas: CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C
Atributos calculados
- Calidad precisa: 435.28857743g/mol
- Masa isotópica única: 435.28857743g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 32
- Cuenta de enlace giratorio: 8
- Complejidad: 600
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.6
- Superficie del Polo topológico: 47Ų
BW 373U86 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1244188-100mg |
BW373U86 |
155836-50-3 | 95% | 100mg |
$3290 | 2024-06-06 | |
Alichem | A139003431-250mg |
4-((R)-((2s,5r)-4-allyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-n,n-diethylbenzamide |
155836-50-3 | 95% | 250mg |
$1,757.46 | 2022-04-02 | |
Biosynth | FGA83650-25 mg |
BW 373U86 |
155836-50-3 | 25mg |
$987.50 | 2023-01-04 | ||
A2B Chem LLC | AX35680-50mg |
BW373U86 |
155836-50-3 | 95% | 50mg |
$1424.00 | 2024-01-03 | |
eNovation Chemicals LLC | Y1244188-25mg |
BW373U86 |
155836-50-3 | 95% | 25mg |
$1075 | 2025-02-19 | |
A2B Chem LLC | AX35680-10mg |
BW373U86 |
155836-50-3 | ≥99%(HPLC) | 10mg |
$387.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1244188-10mg |
BW373U86 |
155836-50-3 | 95% | 10mg |
$535 | 2025-02-19 | |
Ambeed | A987996-25mg |
4-((R)-((2S,5R)-4-Allyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide |
155836-50-3 | 97% | 25mg |
$811.0 | 2025-02-27 | |
eNovation Chemicals LLC | Y1244188-10mg |
BW373U86 |
155836-50-3 | 95% | 10mg |
$535 | 2025-03-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17284-10mg |
BW 373U86 |
155836-50-3 | 98% | 10mg |
¥4592.00 | 2023-09-09 |
BW 373U86 Literatura relevante
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
Related Articles
-
Desarrollo de Inhibidores de Proteínas Quinasas para el Tratamiento del Cáncer: Avances y Perspectiv……Jun 24, 2025
-
Desarrollo de Inhibidores de la Ciclooxigenasa-2 Selectivos: Avances en el Tratamiento de la Inflama……Jun 19, 2025
-
Diseño Racional de Fármacos Basado en Estructuras: Avances en la Inhibición de Quinasas para el Trat……Jun 24, 2025
-
Introducción a los Sistemas de Liberación Controlada de Fármacos Los sistemas de liberación controla……Jun 19, 2025
-
Perfil del Producto: El compuesto 6-bromo-2-metil-3H-pirido[3,4-d]pirrol-4-ona representa un núcleo ……Jun 17, 2025
155836-50-3 (BW 373U86) Productos relacionados
- 2679823-96-0(tert-butyl (3R)-3-(oxan-4-yl)sulfamoylpyrrolidine-1-carboxylate)
- 1806963-41-6(4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-carboxaldehyde)
- 2309431-77-2(Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate;hydrochloride)
- 1909294-86-5(rac-(1R,2R)-1-(4-fluorophenyl)-2-methylcyclopropan-1-amine)
- 2137515-94-5(2,2-Difluoro-3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid)
- 1005299-69-3(N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide)
- 1206993-02-3(2-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-amine)
- 1805163-05-6(Ethyl 4-bromo-3-(difluoromethyl)-5-hydroxypyridine-2-carboxylate)
- 1956325-05-5(Pyridazine, 3-(chloromethyl)-5-methyl-)
- 1283108-06-4(tert-butyl N-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:155836-50-3)BW 373U86

Pureza:99%
Cantidad:100g
Precio ($):1625